molecular formula C14H7BrO5S B11523269 5-Bromo-2-oxo-1,3-benzoxathiol-6-yl phenyl carbonate

5-Bromo-2-oxo-1,3-benzoxathiol-6-yl phenyl carbonate

Cat. No.: B11523269
M. Wt: 367.17 g/mol
InChI Key: WMRPKKGVBAZANV-UHFFFAOYSA-N
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Description

5-BROMO-2-OXO-2H-1,3-BENZOXATHIOL-6-YL PHENYL CARBONATE is a complex organic compound that belongs to the class of benzoxathiol derivatives This compound is characterized by the presence of a bromine atom, an oxo group, and a phenyl carbonate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-BROMO-2-OXO-2H-1,3-BENZOXATHIOL-6-YL PHENYL CARBONATE typically involves multi-step organic reactions. One common method includes the bromination of 2-oxo-2H-1,3-benzoxathiol followed by the introduction of the phenyl carbonate group. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and output.

Chemical Reactions Analysis

Types of Reactions

5-BROMO-2-OXO-2H-1,3-BENZOXATHIOL-6-YL PHENYL CARBONATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxo derivatives.

    Reduction: Reduction reactions can yield various reduced forms of the compound.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxo derivatives, while substitution reactions can produce a variety of functionalized benzoxathiol compounds.

Scientific Research Applications

5-BROMO-2-OXO-2H-1,3-BENZOXATHIOL-6-YL PHENYL CARBONATE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 5-BROMO-2-OXO-2H-1,3-BENZOXATHIOL-6-YL PHENYL CARBONATE exerts its effects involves interactions with specific molecular targets and pathways. For instance, its biological activity may be attributed to its ability to interact with cellular enzymes and receptors, leading to various biochemical responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-BROMO-2-OXO-2H-1,3-BENZOXATHIOL-6-YL PHENYL CARBONATE is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H7BrO5S

Molecular Weight

367.17 g/mol

IUPAC Name

(5-bromo-2-oxo-1,3-benzoxathiol-6-yl) phenyl carbonate

InChI

InChI=1S/C14H7BrO5S/c15-9-6-12-11(20-14(17)21-12)7-10(9)19-13(16)18-8-4-2-1-3-5-8/h1-7H

InChI Key

WMRPKKGVBAZANV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC(=O)OC2=C(C=C3C(=C2)OC(=O)S3)Br

Origin of Product

United States

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